1-Bromo-7-methyloctane
Overview
Description
1-Bromo-7-methyloctane is a useful research compound. Its molecular formula is C9H19Br and its molecular weight is 207.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Highly Substituted Carbocycles
Researchers have explored the use of bromo compounds in synthesizing highly substituted carbocycles. One study demonstrated a K(2)CO(3)-mediated reaction involving 7-bromo-2-heptenoate (similar in structure to 1-Bromo-7-methyloctane) with active methylene compounds to create cyclohexane derivatives (Tong et al., 2012).
Biological Activity Screening
Another study synthesized novel N-(α-bromoacyl)-α-amino esters, which are structurally related to this compound. They investigated these compounds for cytotoxicity, anti-inflammatory, and antibacterial activities (Yancheva et al., 2015).
Polymer/Fullerene Solar Cells
Bromobenzene, a compound related to this compound, was examined as an alternative solvent for chlorobenzene in polymer/fullerene solar cells. The study found that using bromobenzene resulted in significantly better performance, suggesting potential applications in solar cell technology (Huang et al., 2014).
Microextraction for Heavy Metals Detection
1-Bromo-3-methylbutane, similar to this compound, was used as a low-toxic solvent in a liquid-liquid microextraction method for preconcentration and determination of heavy metals in water samples, demonstrating its potential in environmental analysis (Peng et al., 2016).
Anti-Knock Properties in Biofuels
A study investigated the anti-knock properties of biofuels produced from microorganism metabolism, including compounds structurally related to this compound. The biofuels showed potential as additives for fuel in spark ignition engines (Mack et al., 2014).
Anti-Esophageal Cancer Activity
Halogenated monoterpenes, structurally related to this compound, isolated from seaweeds showed significant cytotoxic effects on an esophageal cancer cell line. This suggests potential applications in cancer therapy (Antunes et al., 2011).
Nuclear Overhauser Effect NMR Spectroscopy
1-Dimensional Selective Nuclear Overhauser Effect NMR Spectroscopy was used to characterize products from a green chemistry synthesis involving bromo compounds similar to this compound (Hopson et al., 2018).
Convenient Access to Bicyclopropyl Derivatives
1-Bromo-1-cyclopropylcyclopropane, a compound similar to this compound, was used to synthesize various bicyclopropyl derivatives, demonstrating its usefulness in organic synthesis (Meijere et al., 2010).
Antioxidant Activity
A halogenated monoterpene structurally similar to this compound, isolated from marine algae, showed remarkable antioxidant activities, indicating its potential in health-related applications (Shapumba et al., 2017).
Vibrational Analysis
Vibrational analysis of 1-bromooctane, closely related to this compound, was conducted to understand its molecular properties, highlighting its significance in spectroscopic studies (Singh et al., 2010).
Ionic Liquid Synthesis
The synthesis of ionic liquids involving reactions with 1-bromooctane was studied, showing the compound's relevance in producing ionic liquids for various applications (Hu et al., 2010).
Mechanism of Action
Target of Action
1-Bromo-7-methyloctane is a halogenoalkane, a class of compounds that primarily undergo nucleophilic substitution or elimination reactions . The primary targets of these reactions are the carbon atoms bonded to the halogen (bromine in this case).
Mode of Action
Halogenoalkanes like this compound can undergo two types of nucleophilic substitution reactions: SN1 and SN2 . In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the halogen from the opposite side, displacing the halogen in a single concerted step. In an SN1 reaction, the halogen first leaves, forming a carbocation intermediate, which is then attacked by the nucleophile . The exact mechanism (SN1 or SN2) depends on factors like the structure of the halogenoalkane and the type of nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific nucleophile involved in the reaction. For instance, if water is the nucleophile, the product would be an alcohol . This could potentially affect pathways where the alcohol or halogenoalkane is a substrate or product.
Result of Action
The result of this compound’s action would be the formation of a new compound, where the bromine atom has been replaced by a nucleophile . This could potentially lead to various molecular and cellular effects, depending on the identity of the nucleophile and the biological context.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action of this compound. For example, the rate of nucleophilic substitution reactions can be affected by the temperature and the concentration of the nucleophile . Additionally, certain chemicals could potentially react with this compound, altering its reactivity .
Properties
IUPAC Name |
1-bromo-7-methyloctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBUXWGBTVZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545531 | |
Record name | 1-Bromo-7-methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54088-99-2 | |
Record name | 1-Bromo-7-methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.